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molecular formula C11H23N3 B1580565 1-Ethyl-4-piperidin-4-ylpiperazine CAS No. 202991-77-3

1-Ethyl-4-piperidin-4-ylpiperazine

Cat. No. B1580565
M. Wt: 197.32 g/mol
InChI Key: JOXMSOKQNJLNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859557B2

Procedure details

To remove the protective groups, 40 g (135 mmol) of the tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate were initially charged in 200 ml of methanol and 1.8 l of dichloromethane, and 100 ml 5-6 M HCl solution in isopropanol were added. The solution became a suspension, and a slight evolution of gas could be observed. The reaction mixture was stirred at 40° C. (water bath temperature) for one hour and at room temperature over the weekend. For complete deprotection to the desired product, another 50 ml of the 5-6 M HCl solution in isopropanol were added, and the mixture was stirred at 40° C. The dichloromethane was distilled off on a rotary evaporator, and another 200 ml of methanol and 30 ml of the 5-6 M HCl solution in isopropanol were added. After one hour of stirring under reflux, a white suspension formed with strong evolution of gas. Subsequently, a low-viscosity suspension was formed, which was cooled to room temperature. The precipitate was filtered off with suction and washed with methanol and diethyl ether. After drying, 36 g (117 mmol, 87%) of 1-ethyl-4-piperidin-4-ylpiperazine were isolated as chloride salt.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
1.8 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH2:5][CH2:4]1)[CH3:2].Cl.O>CO.ClCCl.C(O)(C)C>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate
Quantity
40 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.8 L
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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